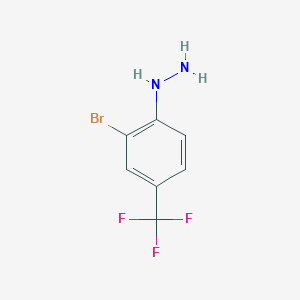

1-(2-Bromo-4-(trifluoromethyl)phenyl)hydrazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2-Bromo-4-(trifluoromethyl)phenyl)hydrazine is an organic compound characterized by the presence of bromine, trifluoromethyl, and hydrazine functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-4-(trifluoromethyl)phenyl)hydrazine typically involves the reaction of 2-bromo-4-(trifluoromethyl)aniline with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as ethanol or methanol and requires careful temperature control to optimize yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to achieve high purity levels .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Bromo-4-(trifluoromethyl)phenyl)hydrazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding azo compounds.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed under basic conditions

Major Products: The major products formed from these reactions include azo compounds, amine derivatives, and substituted phenylhydrazines .

Wissenschaftliche Forschungsanwendungen

1-(2-Bromo-4-(trifluoromethyl)phenyl)hydrazine has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.

Industry: It is utilized in the production of agrochemicals, pharmaceuticals, and dyes.

Wirkmechanismus

The exact mechanism of action of 1-(2-Bromo-4-(trifluoromethyl)phenyl)hydrazine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to various biochemical and physiological effects. The compound may inhibit or activate certain pathways, contributing to its observed biological activities.

Vergleich Mit ähnlichen Verbindungen

4-(Trifluoromethyl)phenylhydrazine: Shares the trifluoromethyl and hydrazine groups but lacks the bromine atom.

N1,N2-Bis[4-(trifluoromethoxy)phenyl]-1,2-hydrazine: Contains similar hydrazine functionality but with different substituents.

Uniqueness: 1-(2-Bromo-4-(trifluoromethyl)phenyl)hydrazine is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable compound for various synthetic and research applications .

Biologische Aktivität

1-(2-Bromo-4-(trifluoromethyl)phenyl)hydrazine is a hydrazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a bromine atom and a trifluoromethyl group on the phenyl ring, which may influence its pharmacological properties. This article reviews the biological activity of this compound, including its synthesis, structure-activity relationships (SAR), and relevant case studies.

The synthesis of this compound typically involves the reaction of 2-bromo-4-trifluoromethyl aniline with hydrazine hydrate. The resulting compound can be characterized using various spectroscopic techniques, including NMR and mass spectrometry.

| Property | Value |

|---|---|

| Molecular Formula | C7H6BrF3N2 |

| Molecular Weight | 253.03 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Recent studies have indicated that compounds containing bromine and trifluoromethyl groups exhibit significant antimicrobial properties. For instance, derivatives of hydrazine have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of electron-withdrawing groups like trifluoromethyl enhances the lipophilicity and bioactivity of these compounds, making them effective against resistant strains.

Cytotoxicity and Anticancer Potential

This compound has been evaluated for its cytotoxic effects on cancer cell lines. It has demonstrated promising results in inhibiting cell proliferation in A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cells. The compound's mechanism of action appears to involve apoptosis induction, as evidenced by increased caspase activity in treated cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A431 | 15 | Apoptosis via caspase activation |

| Jurkat | 12 | Induction of cell cycle arrest |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The bromine atom likely contributes to enhanced reactivity, while the trifluoromethyl group increases electron deficiency, enhancing interactions with biological targets. SAR studies suggest that modifications to the phenyl ring can significantly influence potency and selectivity.

Case Studies

- Antimicrobial Efficacy : A study demonstrated that hydrazine derivatives with similar structures showed MIC values as low as 0.5 µg/mL against MRSA strains, indicating strong antibacterial activity .

- Cytotoxicity Assessment : In vitro assays revealed that compounds with trifluoromethyl substitutions exhibited higher cytotoxicity compared to their non-fluorinated counterparts, highlighting the importance of this functional group in enhancing anticancer properties .

- Mechanistic Studies : Research indicated that the compound's ability to induce apoptosis in cancer cells was linked to mitochondrial dysfunction and increased reactive oxygen species (ROS) production .

Eigenschaften

Molekularformel |

C7H6BrF3N2 |

|---|---|

Molekulargewicht |

255.03 g/mol |

IUPAC-Name |

[2-bromo-4-(trifluoromethyl)phenyl]hydrazine |

InChI |

InChI=1S/C7H6BrF3N2/c8-5-3-4(7(9,10)11)1-2-6(5)13-12/h1-3,13H,12H2 |

InChI-Schlüssel |

IDBFIIZNCSOBER-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C=C1C(F)(F)F)Br)NN |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.